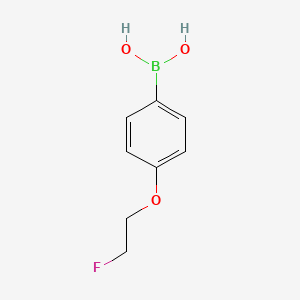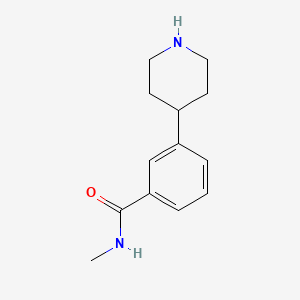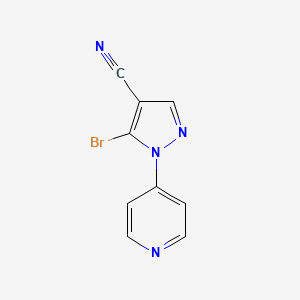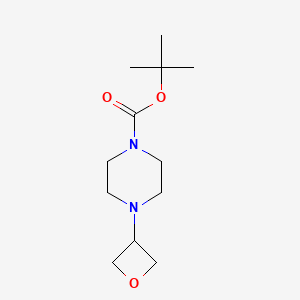
Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with a complex molecular structure. It is a derivative of piperazine, containing a tert-butyl group and a carboxylate functional group. The oxetan-3-yl moiety, a type of cyclic ether, is attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is represented by the empirical formula C12H22N2O3. It has a molecular weight of 242.31 . The SMILES string representation is CC©©OC(=O)N1CCN(CC1)C2COC2 .Applications De Recherche Scientifique
Heterocyclic Building Blocks
“Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate” is used as a heterocyclic building block in the field of organic chemistry . Heterocyclic compounds are widely used in many areas of chemistry because of their unique structures and properties.
Synthesis of Novel Organic Compounds
This compound serves as a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.
Antibacterial Activity
The derived compounds from “Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate” have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
Similarly, these compounds have also demonstrated antifungal activity . This suggests its potential use in the treatment of fungal infections.
Anticancer Activity
Some of the derived compounds have shown anticancer activity . This indicates its potential application in cancer research and drug development.
Antidepressive Activities
The compounds containing piperazine rings, which include “Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate”, have shown antidepressive activities . This suggests its potential use in the development of new antidepressant drugs.
Safety and Hazards
According to the safety data sheet provided by Sigma-Aldrich, Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORURUBWYXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

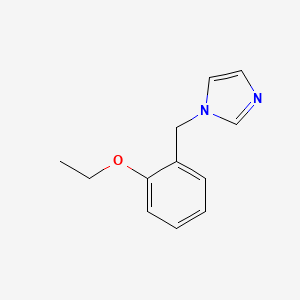
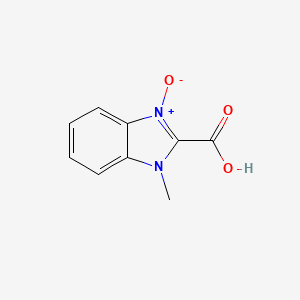



![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)
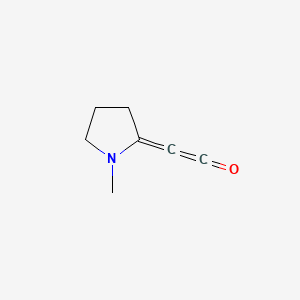
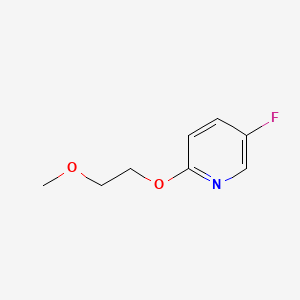
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)

